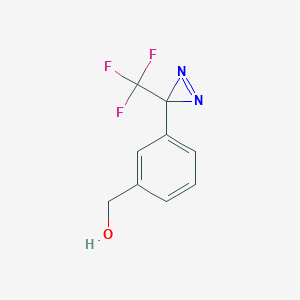

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the methanol group through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The diazirine ring can be reduced to form a more stable amine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)aldehyde or (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)carboxylic acid.

Reduction: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.

Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.

Medicine: Potential use in drug discovery and development due to its ability to form stable covalent bonds with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol exerts its effects involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming stable covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Lacks the methanol group, making it less versatile in certain applications.

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine: Contains an amine group instead of a methanol group, which can alter its reactivity and binding properties.

Uniqueness

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is unique due to the presence of both the diazirine ring and the methanol group, which provide a combination of reactivity and functional versatility. This makes it particularly useful in applications requiring precise molecular interactions and stable covalent modifications.

Biologische Aktivität

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, with the CAS number 176640-04-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 216.16 g/mol

- Storage Conditions : Should be stored in a dark place at temperatures below -20°C to maintain stability and prevent degradation .

The compound features a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. This characteristic allows it to act as a photolabeling agent in biological systems, facilitating the study of protein interactions and dynamics . The trifluoromethyl group enhances the compound's hydrophobicity and may influence its binding affinity to various biological targets.

Photolabeling and Protein Interaction

The primary biological activity of this compound is its use in photolabeling experiments. Upon exposure to UV light, the diazirine group generates a carbene that can react with nearby nucleophiles in proteins, leading to covalent modifications. This technique has been employed to identify protein interactions in complex biological systems.

Case Studies

-

Protein Profiling in HEK293T Cells

In a study examining fragment-based ligand discovery, probes similar to this compound were used to label proteins in HEK293T cells. The researchers found that these probes could identify over 2000 protein targets, demonstrating the compound's utility in mapping protein interactions . -

Fluorescent Recovery Post-Cross-Linking

Another study highlighted the use of diazirine-based compounds for cross-linking studies. After cross-linking with target proteins, fluorescence emission was significantly enhanced, indicating successful labeling and interaction with biomolecules . This property can be leveraged for imaging and tracking protein dynamics in live cells.

Data Table: Summary of Biological Activities

Safety and Handling

Due to its reactive nature, this compound should be handled with caution. It is classified as hazardous (GHS Pictogram: Danger), necessitating appropriate safety measures during laboratory use .

Eigenschaften

IUPAC Name |

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXCJOBNXZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.